tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
CAS No.: 121282-70-0
Cat. No.: VC20888837
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121282-70-0 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl N-[(1R,2R)-2-hydroxycyclohexyl]carbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 |
| Standard InChI Key | XVROWZPERFUOCE-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1O |
| SMILES | CC(C)(C)OC(=O)NC1CCCCC1O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCCCC1O |
Introduction
Chemical Identity and Structural Properties
Basic Information and Nomenclature
Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate, also known by its IUPAC name tert-butyl (1R,2R)-2-hydroxycyclohexylcarbamate, is a carbamate derivative with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . It is registered under CAS number 155975-19-2 and characterized by the InChI key XVROWZPERFUOCE-RKDXNWHRSA-N . This compound belongs to the class of N-Boc protected amino alcohols, featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an amine functionality on a cyclohexyl ring.
Structural Configuration and Stereochemistry
The molecular structure of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate features a cyclohexyl ring with a hydroxyl group and a carbamate-protected amine in a trans arrangement. The specific stereochemistry at the two stereogenic centers is (1R,2R), indicating both substituents are in equatorial positions on the cyclohexyl ring. This configuration contributes to the compound's stability and reactivity profile. The structural representation is characterized by the InChI code: 1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1 .
Physical and Chemical Properties
The compound exists as a solid at room temperature with specific physical and chemical properties summarized in Table 1.
Table 1: Physical and Chemical Properties of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Synthetic Methodologies
Laboratory Synthesis Procedures
The synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate typically involves the reaction of (1R,2R)-2-aminocyclohexanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The general procedure involves dissolving the starting amine in a suitable solvent, adding the Boc anhydride, and controlling the reaction conditions to achieve high yields.
A detailed synthetic procedure extracted from the research literature demonstrates the efficient preparation of this compound with excellent yields:
"To a solution of compound 1 (10.00 g, 86.83 mmol) and di-tert-butyl dicarbonate (20.85 g, 95.51 mmol, 21.95 mL) in DCM (100.00 mL) was added TEA (26.36 g, 260.49 mmol, 36.11 mL) at 0°C. The mixture was stirred at 25°C for 16 hr. TLC showed the reaction was completed. The resulting mixture was diluted with DCM (100 mL) and washed with water (60 mL*3). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated to afford the crude. The crude was purified by column (Petroleum ether: Ethyl acetate = 25:1, 10:1, 5:1). Compound 2 (18.00 g, 96.29% yield) was obtained as a white solid."
Optimization of Reaction Conditions
The synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate has been optimized under various conditions to maximize yield and purity. Table 2 summarizes the key reaction conditions reported in the research literature.
Table 2: Optimized Reaction Conditions for Synthesis of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Spectroscopic Characterization
Spectroscopic data provides essential information for structure verification and purity assessment of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate. The proton NMR spectrum is particularly informative for confirming the structure and stereochemistry.
Table 3: Spectroscopic Data for tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
The NMR data confirms the structure with characteristic signals for the tert-butyl group (singlet at 1.38 ppm integrating for 9 protons) and the cyclohexyl ring protons . The broad doublet at 3.22 ppm is characteristic of the NH-CH proton coupling, while the multiplet at 4.69-4.18 ppm corresponds to the CH-OH proton.
Applications in Organic Synthesis
Protective Group Chemistry
Tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate serves primarily as a protecting group for amines in organic synthesis. The Boc protecting group is particularly valuable because it offers several advantages:
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Stability under basic conditions
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Resistance to nucleophilic reagents
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Compatibility with many organometallic reagents
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Selective removal under mild acidic conditions
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Orthogonality with other protecting groups
These properties make it an ideal choice for multi-step synthetic sequences where selective protection and deprotection of amine functionalities are required. The presence of a free hydroxyl group in the molecule also provides an additional reactive site that can be selectively functionalized.
Chiral Building Block in Pharmaceutical Synthesis
In pharmaceutical synthesis, tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate serves as a valuable chiral building block. The stereodefined cyclohexyl ring with both amine and hydroxyl functionalities provides a versatile scaffold for developing bioactive molecules. The compound is critical in asymmetric catalysis and pharmaceutical intermediates due to its well-defined stereochemistry.
The applications in pharmaceutical synthesis include:
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Development of enzyme inhibitors
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Preparation of peptidomimetics
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Synthesis of chiral ligands for asymmetric catalysis
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Production of enantiomerically pure drug candidates
Transformation Reactions
The hydroxyl group in tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate can undergo various transformations while maintaining the protected amine functionality. Some key transformations include:
Table 4: Key Transformations of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
Reaction Mechanisms and Selectivity
Protection Mechanism
The formation of tert-butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate involves the nucleophilic attack of the amine group of (1R,2R)-2-aminocyclohexanol on the carbonyl carbon of di-tert-butyl dicarbonate. This reaction proceeds through the following general mechanism:
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Nucleophilic attack of the amine on the carbonyl carbon
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Formation of a tetrahedral intermediate
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Elimination of t-butoxide as a leaving group
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Formation of the carbamate bond
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Deprotonation by the base (triethylamine) to yield the final product
The high yield (96.29%) reported in the literature suggests that this reaction proceeds efficiently under the optimized conditions described .
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